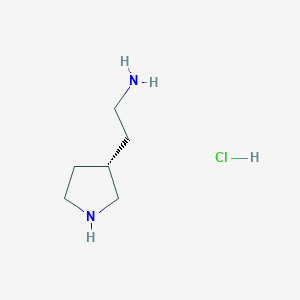
(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the reaction of pyrrolidine with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.
化学反应分析
Types of Reactions
(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.
相似化合物的比较
Similar Compounds
- (S)-3-(pyrrolidin-3-yl)benzonitrile hydrochloride
- (S)-N-(pyrrolidin-3-yl)acetamide hydrochloride
- (S)-(pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride
Uniqueness
(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific structure and the presence of the ethanamine group. This structural feature allows it to interact with a different set of molecular targets compared to other similar compounds, making it valuable in various research applications.
生物活性
(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride, also known as a specific enantiomer of a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with various biological systems, including its effects on enzymes and receptors, which can lead to significant therapeutic implications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, influencing cellular functions. Research indicates that the compound may exhibit selective inhibition of certain kinases and receptors, which are critical in numerous physiological processes.
Key Molecular Targets
- ROCK1 and ROCK2 Inhibition : Studies have identified this compound as a potential inhibitor of Rho-associated protein kinases (ROCKs), which are implicated in various diseases such as cancer and cardiovascular disorders. The compound has shown promising results in structure-based drug design aimed at enhancing selectivity and potency against these targets .
- Trypanosoma brucei Methionyl-tRNA Synthetase : The compound has been investigated for its inhibitory effects on Trypanosoma brucei methionyl-tRNA synthetase, a target for developing treatments for human African trypanosomiasis (HAT). The structure-activity relationship studies suggest that modifications to the pyrrolidine ring can significantly affect the inhibitory potency .
Anticancer Properties
Recent research has explored the anticancer potential of this compound. For instance, studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in oncology .
Antimicrobial Activity
The compound's structural analogs have also been evaluated for antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to multiple drugs. Preliminary findings indicate that certain derivatives possess significant growth inhibition capabilities against Gram-positive and Gram-negative bacteria .
Summary of Research Findings
属性
分子式 |
C6H15ClN2 |
|---|---|
分子量 |
150.65 g/mol |
IUPAC 名称 |
2-[(3S)-pyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5,7H2;1H/t6-;/m0./s1 |
InChI 键 |
ALKRMHGPGUJXSP-RGMNGODLSA-N |
手性 SMILES |
C1CNC[C@H]1CCN.Cl |
规范 SMILES |
C1CNCC1CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















